1H-Benzimidazole-5-carbonitrile, 6-amino-2-methyl-
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Overview
Description
1H-Benzimidazole-5-carbonitrile, 6-amino-2-methyl- is a heterocyclic compound that features a benzimidazole core with a nitrile group at the 5-position, an amino group at the 6-position, and a methyl group at the 2-position. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-5-carbonitrile, 6-amino-2-methyl- can be synthesized through several methods. One common approach involves the cyclization of 1,2-phenylenediamine with a suitable nitrile source under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the benzimidazole ring .
Industrial Production Methods: Industrial production of this compound often involves the use of cost-effective and scalable methods. One such method includes the oxidation of benzoic acid to benzoic anhydride, followed by reaction with imidazole to form benzimidazole. The final step involves the cyanation of benzimidazole to yield 1H-Benzimidazole-5-carbonitrile .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-5-carbonitrile, 6-amino-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino and nitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the benzimidazole ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
1H-Benzimidazole-5-carbonitrile, 6-amino-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-5-carbonitrile, 6-amino-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis .
Comparison with Similar Compounds
1H-Benzimidazole-5-carbonitrile: Lacks the amino and methyl groups, making it less versatile in certain applications.
2-Methylbenzimidazole: Lacks the nitrile and amino groups, affecting its chemical reactivity.
6-Aminobenzimidazole: Lacks the nitrile and methyl groups, influencing its biological activity
Uniqueness: 1H-Benzimidazole-5-carbonitrile, 6-amino-2-methyl- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H8N4 |
---|---|
Molecular Weight |
172.19 g/mol |
IUPAC Name |
6-amino-2-methyl-3H-benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C9H8N4/c1-5-12-8-2-6(4-10)7(11)3-9(8)13-5/h2-3H,11H2,1H3,(H,12,13) |
InChI Key |
MXUDYZRSRMNIEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C(=C2)N)C#N |
Origin of Product |
United States |
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